molecular formula C13H16N2O6 B14593599 Diethyl (3-nitroanilino)propanedioate CAS No. 61372-75-6

Diethyl (3-nitroanilino)propanedioate

Cat. No.: B14593599
CAS No.: 61372-75-6
M. Wt: 296.28 g/mol
InChI Key: ZUUJTDFLLPERJC-UHFFFAOYSA-N
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Description

Diethyl (3-nitroanilino)propanedioate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of a nitro group (-NO2) attached to the aniline ring and a propanedioate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3-nitroanilino)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with 3-nitroaniline to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-nitroanilino)propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-aminoanilino derivatives.

    Reduction: Formation of diethyl propanedioic acid.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Diethyl (3-nitroanilino)propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (3-nitroanilino)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester moiety can be hydrolyzed to release active carboxylic acids that participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of Diethyl (3-nitroanilino)propanedioate.

    3-Nitroaniline: A starting material for the synthesis of this compound.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.

Properties

CAS No.

61372-75-6

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

diethyl 2-(3-nitroanilino)propanedioate

InChI

InChI=1S/C13H16N2O6/c1-3-20-12(16)11(13(17)21-4-2)14-9-6-5-7-10(8-9)15(18)19/h5-8,11,14H,3-4H2,1-2H3

InChI Key

ZUUJTDFLLPERJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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